molecular formula C23H24N2O3 B2618112 (3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1251562-62-5

(3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2618112
CAS No.: 1251562-62-5
M. Wt: 376.456
InChI Key: XIJHDYAMTFAJSF-UHFFFAOYSA-N
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Description

(3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic compound with a molecular formula of C23H24N2O3. This compound features a piperidine ring, an isoxazole ring, and a benzyloxy group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the piperidine ring.

    Formation of the Isoxazole Ring: The isoxazole ring is typically formed through a cycloaddition reaction involving a nitrile oxide and an alkyne or alkene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The isoxazole ring can be reduced to form an isoxazoline or isoxazolidine derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Isoxazoline or isoxazolidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors, while the isoxazole ring can interact with enzymes involved in metabolic pathways. The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    (3-((Benzyloxy)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone: Unique due to its combination of piperidine, isoxazole, and benzyloxy groups.

    (3-((Benzyloxy)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone: Similar structure but with a methyl group instead of a phenyl group on the isoxazole ring.

    (3-((Benzyloxy)methyl)piperidin-1-yl)(5-chlorophenylisoxazol-3-yl)methanone: Similar structure but with a chlorine atom on the phenyl group of the isoxazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

[3-(phenylmethoxymethyl)piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c26-23(21-14-22(28-24-21)20-11-5-2-6-12-20)25-13-7-10-19(15-25)17-27-16-18-8-3-1-4-9-18/h1-6,8-9,11-12,14,19H,7,10,13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJHDYAMTFAJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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